molecular formula C27H21N3O5 B1242073 methyl (15S,16R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

methyl (15S,16R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

Cat. No.: B1242073
M. Wt: 467.5 g/mol
InChI Key: KOZFSFOOLUUIGY-BEJFKGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SF2370, also known as Antibiotic K 252a or Antibiotic SF 2370, is a compound isolated from the soil fungus Nocardiopsis species. It is a staurosporine analog and functions as a potent protein kinase inhibitor. This compound has been extensively studied for its ability to inhibit various protein kinases, including protein kinase C, protein kinase A, calcium/calmodulin-dependent kinase type II, and phosphorylase kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SF2370 involves several steps, starting from readily available starting materials. The key steps include the formation of the staurosporine core structure, followed by specific modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of SF2370 involves large-scale fermentation of the Nocardiopsis species, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of SF2370, and the extraction involves solvent extraction and chromatographic techniques to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

SF2370 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

SF2370 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study protein kinase inhibition and signal transduction pathways.

    Biology: Employed in cell culture experiments to investigate the role of protein kinases in cellular processes.

    Medicine: Explored for its potential therapeutic applications in treating diseases related to abnormal protein kinase activity, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of kinase inhibitors and other bioactive compounds

Mechanism of Action

SF2370 exerts its effects by inhibiting the activity of various protein kinases. It binds to the ATP-binding site of the kinases, preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and survival. The molecular targets of SF2370 include protein kinase C, protein kinase A, calcium/calmodulin-dependent kinase type II, and phosphorylase kinase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SF2370 is unique due to its high potency and broad-spectrum inhibition of multiple protein kinases. Its ability to inhibit a wide range of kinases makes it a valuable tool for studying kinase signaling pathways and developing new therapeutic agents .

Properties

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

methyl (15S,16R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27-/m0/s1

InChI Key

KOZFSFOOLUUIGY-BEJFKGIZSA-N

Isomeric SMILES

C[C@@]12[C@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O

Pictograms

Irritant

Synonyms

SF 2370
SF-2370

Origin of Product

United States

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